molecular formula C13H13N5 B13802301 7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine CAS No. 73376-45-1

7-(Benzylamino)-3-methylpyrazolo(4,3-d)pyrimidine

Cat. No.: B13802301
CAS No.: 73376-45-1
M. Wt: 239.28 g/mol
InChI Key: CHNKRFXXARCZRN-UHFFFAOYSA-N
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Description

1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .

Preparation Methods

The synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group is one method . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[4,3-d]pyrimidin-7-amine,3-methyl-n-(phenylmethyl)- involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .

Properties

CAS No.

73376-45-1

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-benzyl-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C13H13N5/c1-9-11-12(18-17-9)13(16-8-15-11)14-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,17,18)(H,14,15,16)

InChI Key

CHNKRFXXARCZRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=NC=N2)NCC3=CC=CC=C3

Origin of Product

United States

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